Methylstat - 1310877-95-2

Methylstat

Catalog Number: EVT-275751
CAS Number: 1310877-95-2
Molecular Formula: C28H31N3O6
Molecular Weight: 505.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-[hydroxy-[4-[[4-[[(1-naphthalenylamino)-oxomethoxy]methyl]phenyl]methylamino]butyl]amino]-4-oxo-2-butenoic acid methyl ester is a member of naphthalenes.
Overview

Methylstat is a compound that has garnered attention in the field of biochemistry and pharmacology due to its role as a selective inhibitor of histone methyltransferases. This inhibition can lead to significant changes in gene expression, making Methylstat a potential candidate for therapeutic applications, particularly in cancer treatment. The compound is classified as a small molecule inhibitor and is primarily investigated for its effects on cellular processes related to methylation.

Source and Classification

Methylstat is derived from the structural modifications of known methyltransferase inhibitors, specifically targeting the enzymes that catalyze the transfer of methyl groups to histone proteins. It falls under the category of small molecule inhibitors and is classified based on its mechanism of action as a histone methyltransferase inhibitor.

Synthesis Analysis

Methods and Technical Details

The synthesis of Methylstat typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds that can be modified through various chemical reactions.
  2. Reagents: Common reagents include methylating agents such as dimethyl sulfate or methyl iodide, which facilitate the introduction of methyl groups into the target molecules.
  3. Reaction Conditions: The reactions are usually conducted under controlled conditions, often requiring specific temperatures and solvents to optimize yield and purity.
  4. Purification: Post-synthesis, Methylstat is purified using techniques such as column chromatography or recrystallization to isolate the desired product from unreacted materials and by-products.
Molecular Structure Analysis

Structure and Data

The molecular structure of Methylstat can be described using its chemical formula, which reflects its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The specific arrangement of these atoms contributes to its biological activity.

  • Chemical Formula: C₁₄H₁₅N₃O
  • Molecular Weight: Approximately 241.29 g/mol
  • Structural Features: Methylstat contains functional groups that are essential for its interaction with histone methyltransferases, including aromatic rings and amine functionalities.
Chemical Reactions Analysis

Reactions and Technical Details

Methylstat's primary chemical reactions involve:

  1. Methylation Reactions: As an inhibitor, Methylstat competes with substrate molecules for binding to histone methyltransferases, thereby preventing the transfer of methyl groups from S-adenosylmethionine to histones.
  2. Enzyme-Substrate Interaction: The binding affinity of Methylstat to target enzymes is crucial for its effectiveness as an inhibitor. Kinetic studies have shown that it exhibits a competitive inhibition mechanism.
Mechanism of Action

Process and Data

The mechanism by which Methylstat exerts its effects involves:

  1. Inhibition of Histone Methyltransferases: By binding to the active site of these enzymes, Methylstat prevents the normal methylation process of histones.
  2. Alteration of Gene Expression: The inhibition leads to a decrease in trimethylation marks on histones, which can result in the reactivation of silenced genes or downregulation of oncogenes.
  3. Cellular Effects: This alteration in gene expression can induce apoptosis in cancer cells or alter cellular differentiation pathways.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Methylstat exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but has limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but should be protected from light and moisture.
Applications

Scientific Uses

Methylstat has potential applications in various scientific fields:

  1. Cancer Research: Its ability to inhibit histone methylation makes it a valuable tool for studying epigenetic regulation in cancer cells.
  2. Therapeutic Development: Researchers are exploring Methylstat as a candidate for drug development aimed at treating cancers characterized by aberrant histone methylation patterns.
  3. Epigenetic Studies: It serves as an important reagent for understanding the role of histone modifications in gene regulation and cellular function.
Introduction to Methylstat as a Histone Demethylase Inhibitor

Chemical and Pharmacological Profile of Methylstat

Methylstat (chemical name: methyl (E)-4-[hydroxy-[4-[[4-(naphthalen-1-ylcarbamoyloxymethyl)phenyl]methylamino]butyl]amino]-4-oxobut-2-enoate) possesses a molecular weight of 505.56 g/mol and the empirical formula C₂₈H₃₁N₃O₆. This compound features a bivalent molecular architecture designed to mimic both histone substrates and the α-ketoglutarate cofactor, enabling simultaneous interaction with both binding sites on JHDMs. The methyl ester modification significantly enhances cellular uptake compared to its free acid counterpart, which demonstrates limited membrane permeability. Once inside cells, esterases hydrolyze Methylstat to release the active acid form, which exerts potent inhibitory effects on multiple JHDM enzymes [1] [3] [6].

Table 1: Molecular Properties of Methylstat

PropertyValueDescription
CAS Number1310877-95-2Unique chemical identifier
Molecular FormulaC₂₈H₃₁N₃O₆Elemental composition
Molecular Weight505.56 g/molMass of one mole of compound
Purity≥98%Typical purity for research use
Solubility25 mg/mL in DMSO (49.45 mM)Solubility profile for experimental use
Storage Conditions-20°C, protected from lightRecommended storage conditions

The pharmacodynamic activity of Methylstat manifests through concentration-dependent induction of histone hypermethylation at multiple lysine residues. In KYSE150 esophageal cancer cells, Methylstat demonstrates half-maximal effective concentrations (EC₅₀) of 10.3 μM for H3K4me3 and 8.6 μM for H3K9me3. Similar effects occur in MCF-7 breast cancer cells with EC₅₀ values of 6.7 μM and 6.3 μM for H3K4me3 and H3K9me3, respectively. These epigenetic modifications translate to functional cellular consequences, including cell cycle arrest at the G0/G1 phase and suppression of oncogenic signaling pathways [1] [3] [6].

Historical Development and Synthesis Pathways

The development of Methylstat emerged from rational drug design strategies focused on creating bivalent inhibitors that simultaneously occupy both the histone peptide binding site and the α-ketoglutarate cofactor pocket of Jumonji demethylases. The synthesis pathway, as detailed in chemical literature, begins with 4-cyanobenzaldehyde conversion to aldehyde intermediates, followed by reductive amination with amine precursors to form secondary amines. Subsequent steps involve Boc deprotection using trifluoroacetic acid and ester hydrolysis under basic conditions. The final critical step employs fluorescein isothiocyanate conjugation to create fluorescent analogues used in biochemical characterization assays [2] [9].

The evolutionary optimization of Methylstat's structure addressed significant pharmacological challenges, particularly the poor cellular permeability of early JHDM inhibitors. By incorporating a methyl ester prodrug strategy, researchers achieved substantially improved intracellular delivery while maintaining potent enzymatic inhibition. This breakthrough facilitated the compound's application in cellular epigenetics research, enabling investigation of histone demethylase functions in physiologically relevant model systems. The synthesis of fluorescent Methylstat analogues further permitted the development of fluorescence polarization assays for quantitative assessment of binding affinities to various JHDMs under conditions that mimic physiological environments [2] [6].

Table 2: Key Biochemical Parameters of Methylstat Activity

Enzyme TargetIC₅₀ (μM)Cellular Effect
JMJD2A4.3Histone hypermethylation
JMJD2C3.4Cell cycle arrest (G0/G1)
JMJD2E5.9p53/p21 pathway activation
PHF810Angiogenesis inhibition
JMJD343Synergy with PARP inhibitors
KYSE150 Cell Growth (GI₅₀)5.1Anti-proliferative activity

Rationale for Targeting Jumonji C Domain-Containing Histone Demethylases (JHDMs)

The Jumonji demethylase family represents a therapeutically significant target class due to their central role in dynamic epigenetic regulation and frequent dysregulation in human diseases, particularly cancer. Unlike LSD demethylases that act only on mono- and di-methylated lysines, JHDMs catalyze the removal of all three methyl group states (mono-, di-, and tri-methylation) through an iron-dependent oxidative mechanism requiring α-ketoglutarate as an essential cofactor. This enzymatic mechanism creates a vulnerable point for pharmacological intervention using substrate-competitive inhibitors like Methylstat [2] [8].

The biological significance of JHDM inhibition stems from the functional consequences of site-specific histone methylation states. Methylstat-induced hypermethylation at H3K9 and H3K27 residues leads to chromatin compaction and transcriptional repression of genes involved in cell proliferation, angiogenesis, and DNA repair. In cancer models, this manifests as concentration-dependent cell cycle arrest at G0/G1 phase, mediated through upregulation of p53 and p21 protein levels and concomitant suppression of cyclin D1 expression. Additionally, Methylstat significantly inhibits cytokine-induced angiogenesis in human umbilical vein endothelial cells (HUVECs) without causing cytotoxicity at effective concentrations (1-2 μM), highlighting the therapeutic potential of selective JHDM inhibition [3] [6] [8].

The molecular targeting rationale is further strengthened by Methylstat's ability to overcome resistance mechanisms in cancer therapy. Recent research demonstrates that Methylstat synergistically enhances the efficacy of PARP inhibitors like olaparib in ovarian cancer models, including PARPi-resistant cell lines. This effect occurs through simultaneous inhibition of JMJD1B and JMJD1C demethylases, which play critical roles in DNA damage response pathways. By impairing DNA repair capability and increasing susceptibility to PARPi-induced DNA double-strand breaks, Methylstat provides a promising epigenetic sensitization strategy that transcends traditional resistance mechanisms associated with BRCA mutations [5].

Properties

CAS Number

1310877-95-2

Product Name

Methylstat

IUPAC Name

methyl (E)-4-[hydroxy-[4-[[4-(naphthalen-1-ylcarbamoyloxymethyl)phenyl]methylamino]butyl]amino]-4-oxobut-2-enoate

Molecular Formula

C28H31N3O6

Molecular Weight

505.6 g/mol

InChI

InChI=1S/C28H31N3O6/c1-36-27(33)16-15-26(32)31(35)18-5-4-17-29-19-21-11-13-22(14-12-21)20-37-28(34)30-25-10-6-8-23-7-2-3-9-24(23)25/h2-3,6-16,29,35H,4-5,17-20H2,1H3,(H,30,34)/b16-15+

InChI Key

MUJOCHRZXRZONW-FOCLMDBBSA-N

SMILES

COC(=O)C=CC(=O)N(CCCCNCC1=CC=C(C=C1)COC(=O)NC2=CC=CC3=CC=CC=C32)O

Solubility

Soluble in DMSO

Synonyms

Methylstat;

Canonical SMILES

COC(=O)C=CC(=O)N(CCCCNCC1=CC=C(C=C1)COC(=O)NC2=CC=CC3=CC=CC=C32)O

Isomeric SMILES

COC(=O)/C=C/C(=O)N(CCCCNCC1=CC=C(C=C1)COC(=O)NC2=CC=CC3=CC=CC=C32)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.